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6-[methyl(propyl)amino]pyridine-3-carboxylic acid

Catalog No.
S6515100
CAS No.
960060-94-0
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[methyl(propyl)amino]pyridine-3-carboxylic acid

CAS Number

960060-94-0

Product Name

6-[methyl(propyl)amino]pyridine-3-carboxylic acid

IUPAC Name

6-[methyl(propyl)amino]pyridine-3-carboxylic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)

InChI Key

AJWIZXYVDOQHND-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=NC=C(C=C1)C(=O)O

6-[methyl(propyl)amino]pyridine-3-carboxylic acid is a pyridine derivative with the molecular formula C11_{11}H16_{16}N2_2O2_2. It appears as a white or off-white crystalline powder, exhibiting a melting point of approximately 150-155°C. This compound is also known as MPA-3-carboxylic acid or 6-(n-propylmethylamino)nicotinic acid. Its solubility profile indicates it is sparingly soluble in water but readily dissolves in organic solvents such as methanol, ethanol, and acetone. The compound possesses a pKa of 3.7, indicating its weakly acidic nature, and has a molecular weight of 208.3 g/mol.

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in pyridine N-oxides.
  • Reduction: Reduction can be conducted using hydrogen gas in the presence of palladium catalysts, yielding reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the synthesis of halogenated derivatives through reagents like sodium halides .

The specific products formed depend on the reagents and conditions employed during these reactions.

The biological activity of 6-[methyl(propyl)amino]pyridine-3-carboxylic acid is notable in various contexts. It has been investigated for its potential role as an enzyme inhibitor or activator, with its structure influencing its interaction with specific molecular targets. This compound may affect enzyme conformation and activity, making it relevant for studies in pharmacology and biochemistry . Additionally, derivatives of pyridine compounds have shown promise in treating diseases related to the nervous and immune systems, highlighting their therapeutic potential .

Several synthetic routes exist for producing 6-[methyl(propyl)amino]pyridine-3-carboxylic acid:

  • Reaction of 6-Chloronicotinic Acid: This method involves reacting 6-chloronicotinic acid with n-propylmethylamine in the presence of a base like potassium carbonate, followed by hydrolysis to yield the desired compound.
  • Amination of Nitropyridine: Another approach includes the reaction of 2-methyl-5-nitropyridine with propylamine, followed by reduction and carboxylation.
  • Continuous Flow Reactors: For industrial applications, continuous flow reactors can be employed to enhance production efficiency and ensure consistent quality.

Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are utilized to confirm the synthesis of this compound.

6-[methyl(propyl)amino]pyridine-3-carboxylic acid serves multiple applications across various fields:

  • Pharmaceuticals: It acts as a building block in synthesizing more complex organic molecules and pharmaceuticals.
  • Agrochemicals: The compound is also utilized in developing agrochemicals.
  • Biochemical Assays: It can function as a ligand in biochemical assays to study enzyme interactions.
  • Specialty Chemicals: The compound is involved in producing specialty chemicals and intermediates for dyes and pigments .

6-[methyl(propyl)amino]pyridine-3-carboxylic acid can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-amino-3-methylpyridine-2-carboxylic acidAmino group at position 6 and methyl at position 3Different substituent positioning affects reactivity
3-(propylamino)pyridine-2-carboxylic acidPropylamino group at position 3Varies in chemical properties due to substituent position
5-(n-propyl)-2-pyridinesulfonamideSulfonamide group attached to a pyridine ringDistinct functional group leading to different biological activity
4-(n-propyl)-2-pyridinesulfonamideSulfonamide group at different positionInfluences selectivity and reactivity

The uniqueness of 6-[methyl(propyl)amino]pyridine-3-carboxylic acid lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to these other compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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